Head-to-Head Serum Magnesium Absorption: Magnesium Glycerophosphate vs. Magnesium Oxide in Healthy Adults
In a single-dose crossover study of 30 healthy adults (Blancquaert et al., 2019), a magnesium glycerophosphate-containing tablet (196 mg Mg) produced a maximal serum magnesium net increase of +6.2%, significantly higher than the +4.6% increase achieved by a standard magnesium oxide tablet (450 mg Mg) despite delivering 57% less elemental magnesium per dose.[1] The total incremental area under the serum magnesium curve was also significantly greater for the glycerophosphate formulation (6.87 vs. 0.31 mM·min).[1] This represents a relative bioavailability advantage of approximately 35% (+6.2% vs. +4.6%) in peak serum magnesium elevation, achieved with a substantially lower elemental magnesium load.
| Evidence Dimension | Maximal percent net increase in serum magnesium levels following single oral dose |
|---|---|
| Target Compound Data | +6.2% (1 tablet, 196 mg Mg as Mg-glycerophosphate) |
| Comparator Or Baseline | +4.6% (1 tablet, 450 mg Mg as MgO) |
| Quantified Difference | Magnesium glycerophosphate: +6.2% vs. MgO: +4.6% (35% relative advantage; 1.35× higher peak serum increase with 57% less elemental Mg) |
| Conditions | Randomized crossover; N = 30 healthy adults (15 male, 15 female); single-dose; serum magnesium measured at t = -60, 0, 30, 60, 90, 120, 150, 180, 240, 360 min; 17-day protocol with 1 treatment day |
Why This Matters
For procurement decisions, this demonstrates that magnesium glycerophosphate achieves superior serum magnesium elevation per unit of elemental magnesium compared to magnesium oxide, enabling lower-dose formulations with equivalent or better pharmacokinetic performance—a critical advantage for dosage form optimization and cost-per-bioavailable-dose calculations.
- [1] Blancquaert, L., et al. (2019). Predicting and Testing Bioavailability of Magnesium Supplements. Nutrients, 11(7), 1663. Data extracted from Table 5 in Pardo et al. (2021) systematic review, Nutrition, 89, 111294. View Source
